Comparative Anti-Arthritic Efficacy: Calcium Bucloxate vs. Phenylbutazone and Indomethacin in Adjuvant-Induced Arthritis
In a rat adjuvant-induced arthritis model, the calcium salt of bucloxic acid (calcium bucloxate, CB) was directly compared against phenylbutazone (PB) and indomethacin (IM) over a 20-day period. The study measured the change in hind-foot joint volume as an indicator of anti-arthritic activity [1]. Calcium bucloxate demonstrated strong inhibitory activity on inflammation at both the first and second stages of the disease. The anti-arthritic effect of CB was found to be equal to, or somewhat better than, that of phenylbutazone. Furthermore, a better therapeutic effect was observed in the group administered 50 mg/kg of CB than in the group administered 1 mg/kg of indomethacin [1].
| Evidence Dimension | In vivo anti-arthritic efficacy (inhibition of joint swelling) |
|---|---|
| Target Compound Data | Calcium bucloxate (CB) at 50 mg/kg |
| Comparator Or Baseline | Phenylbutazone (PB); Indomethacin (IM) at 1 mg/kg |
| Quantified Difference | CB anti-arthritic effect was equal to or better than PB. CB at 50 mg/kg showed better therapeutic effect than IM at 1 mg/kg. |
| Conditions | Rat adjuvant-induced arthritis model; oral administration; 20-day study duration. |
Why This Matters
This evidence provides a direct, quantitative efficacy benchmark against two established anti-arthritic drugs (phenylbutazone and indomethacin), justifying the selection of bucloxic acid's calcium salt for chronic inflammation models.
- [1] CiNii Research. 2, 3の抗炎症薬のRat Adjuvant関節炎抑制作用について. Comparative study of efficacy of calcium bucloxate (CB), phenylbutazone (PB), indomethacin (TM) and hydrocortisone (HC). View Source
